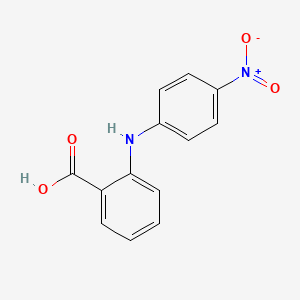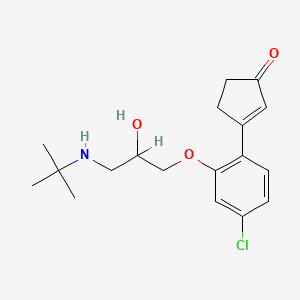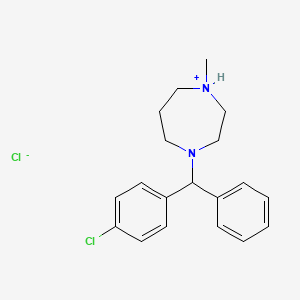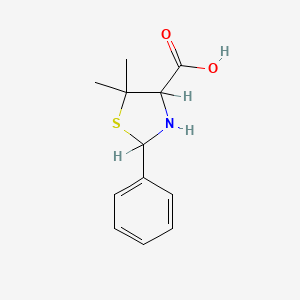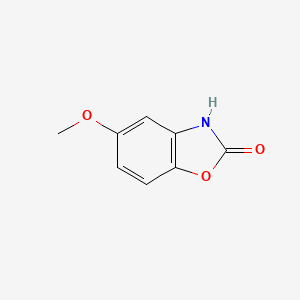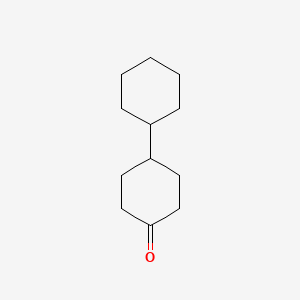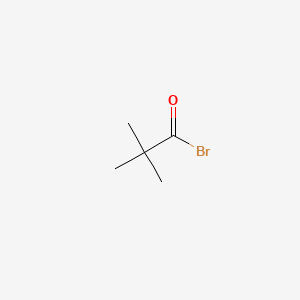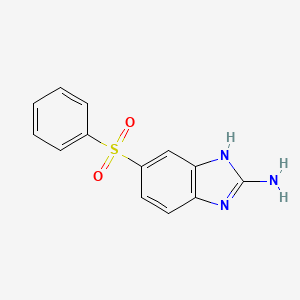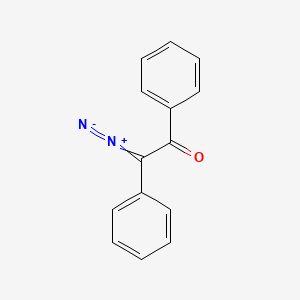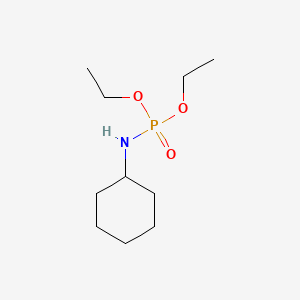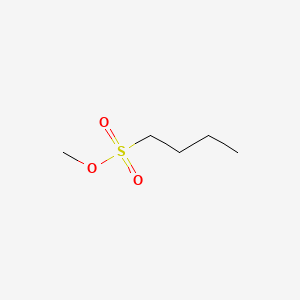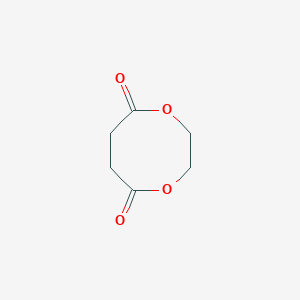
1,4-Dioxocane-5,8-dione
Vue d'ensemble
Description
1,4-Dioxocane-5,8-dione (1,4-DOD) is a degradable substrate that can be used as a building block for polymers . This compound has been shown to have antimicrobial properties against a variety of bacterial strains and some fungi . The mechanism of 1,4-DOD’s antimicrobial activity is not yet known but it may be due to the fact that the compound inhibits protein synthesis by binding to ribosomes or because it reacts with acidic conditions in the environment .
Molecular Structure Analysis
The molecular formula of 1,4-Dioxocane-5,8-dione is C6H8O4 . Its molecular weight is 144.12 g/mol . The structure is represented by the SMILES stringC1CC(=O)OCCOC1=O . Physical And Chemical Properties Analysis
The chemical formula of 1,4-Dioxocane-5,8-dione is C6H8O4 . Its molecular weight is 144.13 g/mol .Applications De Recherche Scientifique
Corrosion Inhibition
A study presented a facile method for preparing 1,8-dioxooctahydroxanthene derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting the environmental friendliness and efficiency of these compounds. The derivatives showed significant corrosion inhibition efficiency, attributed to the interaction of lone pair electrons of oxygen in the structure with the metal surface, demonstrating over 97% efficiency at certain concentrations (Maleki et al., 2016).
Biodegradable Polymers
Research into the ring-opening polymerization of novel heterocyclic monomers derived from glycolic acid and partially protected gluconic acid has led to the development of new biodegradable polyesters. These studies explore the synthesis, characterization, and polymerization behavior of these materials, aiming to expand the application of biodegradable polymers in various industries (Benabdillah et al., 1999).
Block Copolymer Micelles
Another research focus is the synthesis and self-assembly of amphiphilic block copolymers for potential applications in drug delivery and materials science. Studies have detailed the ring-opening polymerization of specific dioxolane-dione derivatives and their ability to form stable micelles with varying dimensions and critical micelle concentrations, highlighting their utility in creating advanced nanomaterials (Pounder et al., 2011).
Green Chemistry
Research on spirocyclopropane derivatives as environmentally friendly corrosion inhibitors provides insight into sustainable chemical processes. These studies demonstrate effective inhibition properties for mild steel protection in acidic conditions, supporting the green chemistry initiative by reducing harmful chemical use (Chafiq et al., 2020).
Organocatalyzed Polymerization
Studies on organo-catalyzed ring-opening polymerization of 1,4-dioxane-2,5-dione derivatives derived from glutamic acid have led to the synthesis of polyesters with specific properties, contributing to advancements in polymer chemistry and materials science (Thillaye du Boullay et al., 2010).
Safety And Hazards
Orientations Futures
1,4-Dioxocane-5,8-dione could be used as an antimicrobial agent in food products or as a biodegradable polymer for biomedical applications such as tissue engineering scaffolds . The development of innovative technologies for both in-situ and ex-situ treatment of 1,4-dioxane to meet increasingly strict standards is in urgent need .
Propriétés
IUPAC Name |
1,4-dioxocane-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5-1-2-6(8)10-4-3-9-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWXIIGCOBSYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176370 | |
| Record name | 1,4-Dioxocane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxocane-5,8-dione | |
CAS RN |
21962-84-5 | |
| Record name | 1,4-Dioxocane-5,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxocane-5,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxocane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxocane-5,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



